4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The presence of fluorine and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific applications .
Preparation Methods
The synthesis of 4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Scientific Research Applications
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research and therapy.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-methoxy-: This compound has a similar structure but with different positions of the fluorine and methoxy groups, leading to variations in its chemical properties and biological activities.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine:
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: This compound has a different ring fusion pattern, which can influence its chemical behavior and biological effects.
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) |
InChI Key |
HIODJZBVHNCROX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1F)C=CN2 |
Origin of Product |
United States |
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